BV600022
Description
BV600022 is a novel bone-targeting bisphosphonate (BP)-ciprofloxacin conjugate developed using a "target and release" chemical strategy for treating osteomyelitis, a severe bone infection often complicated by biofilm formation and poor antibiotic penetration . The compound combines a pharmacologically inert bisphosphonate moiety (for bone affinity) with the fluoroquinolone antibiotic ciprofloxacin via a hydrolyzable aryl carbamate linker . This design ensures selective delivery to bone tissue, sustained release of ciprofloxacin at the infection site, and reduced systemic toxicity. Preclinical studies demonstrate that this compound significantly improves the therapeutic index compared to free ciprofloxacin in animal models of osteomyelitis .
Propriétés
Formule moléculaire |
C26H28FN3O11P2 |
|---|---|
Poids moléculaire |
639.4659 |
Nom IUPAC |
1-cyclopropyl-7-(4-((4-(2,2-diphosphonoethyl)phenoxy)carbonyl)piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C26H28FN3O11P2/c27-20-12-18-21(30(16-3-4-16)14-19(24(18)31)25(32)33)13-22(20)28-7-9-29(10-8-28)26(34)41-17-5-1-15(2-6-17)11-23(42(35,36)37)43(38,39)40/h1-2,5-6,12-14,16,23H,3-4,7-11H2,(H,32,33)(H2,35,36,37)(H2,38,39,40) |
Clé InChI |
KWBYIXPNFABCJK-UHFFFAOYSA-N |
SMILES |
O=C(N1CCN(C2=CC(N(C3CC3)C=C(C(O)=O)C4=O)=C4C=C2F)CC1)OC5=CC=C(CC(P(O)(O)=O)P(O)(O)=O)C=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BV600022; BV-600022; BV 600022. |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
BV600022 belongs to a class of bone-targeting antibiotic conjugates. Key analogues include:
Antimicrobial Activity
In vitro MIC values against Staphylococcus aureus strains (including MRSA and MSSA):
| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
|---|---|---|---|
| This compound | 0.25–1.0 | 0.5 | 1.0 |
| BV600026 | 0.25–2.0 | 1.0 | 2.0 |
| Free Ciprofloxacin | 0.25–1.0 | 0.5 | 1.0 |
Pharmacokinetic and Targeting Efficiency
This compound vs. Free Ciprofloxacin :
This compound vs. Earlier BP-FQ Conjugates :
Key Advantages of this compound
Dual Functionality : Combines bone repair (via BP-mediated osteoclast inhibition) and antimicrobial activity .
Reduced Resistance Risk : Sustained local antibiotic release minimizes subtherapeutic dosing, a key driver of resistance .
Clinical Translation Potential: Demonstrated efficacy in biofilm-infected animal models, a critical hurdle in osteomyelitis treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
